molecular formula C8H11ClN2O2 B8706606 2-Chloro-4-(3-methoxypropoxy)pyrimidine

2-Chloro-4-(3-methoxypropoxy)pyrimidine

Cat. No.: B8706606
M. Wt: 202.64 g/mol
InChI Key: KNHMECFSYPNHNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(3-methoxypropoxy)pyrimidine is a substituted pyrimidine derivative characterized by a chlorine atom at the 2-position and a 3-methoxypropoxy group at the 4-position of the pyrimidine ring. The 3-methoxypropoxy substituent is an ether-containing chain, which enhances solubility in polar solvents and may improve bioavailability compared to more lipophilic analogs. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of CNS-targeting agents and kinase inhibitors . Its reactivity at the 2-chloro position allows for further functionalization via nucleophilic substitution, while the 4-position’s ether linkage provides steric and electronic modulation for target binding .

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

2-chloro-4-(3-methoxypropoxy)pyrimidine

InChI

InChI=1S/C8H11ClN2O2/c1-12-5-2-6-13-7-3-4-10-8(9)11-7/h3-4H,2,5-6H2,1H3

InChI Key

KNHMECFSYPNHNI-UHFFFAOYSA-N

Canonical SMILES

COCCCOC1=NC(=NC=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Pharmacological Profiles

  • Anticonvulsant Activity: Thienopyrimidine derivatives with triazole/imidazole substituents (e.g., compound 6 in ) show potent anticonvulsant effects in MES models (ED₅₀: 30 mg/kg) but exhibit neurotoxicity at higher doses . The target compound’s ether chain may reduce toxicity while retaining activity, though direct evidence is lacking.

Physicochemical Properties

  • Solubility and Bioavailability : The 3-methoxypropoxy group in the target compound improves water solubility compared to vinyl or aryl substituents, which are more lipophilic .
  • Thermal Stability : Methoxymethyl and methoxypropoxy derivatives have higher boiling points (>250°C) than vinyl analogs, making them suitable for high-temperature reactions .

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